N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-pyrrol-1-ylpropyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-12(11-4-9-16-10-11)13-5-3-8-14-6-1-2-7-14/h1-2,4,6-7,9-10H,3,5,8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCJDOIPYTVMPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide typically involves the condensation of a thiophene-3-carboxylic acid derivative with a pyrrole-containing amine. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: N-bromosuccinimide (NBS), chlorinating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential biological activities.
Industry: Utilized in the development of organic electronic materials and conductive polymers.
Mechanism of Action
The mechanism of action of N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound 5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS: 333763-97-6) serves as a structurally distinct but functionally comparable analogue . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Property | N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide | 5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
|---|---|---|
| Core Structure | Thiophene-carboxamide | Pyrazolo[1,5-a]pyrimidine-carboxamide |
| Heterocyclic Side Chain | Pyrrole (1H-pyrrol-1-yl) | Imidazole (1H-imidazol-1-yl) |
| Substituents | None | 4-Bromophenyl, trifluoromethyl |
| Molecular Formula | C₁₂H₁₄N₂OS | C₂₀H₁₆BrF₃N₆O |
| Molecular Weight | ~246.32 g/mol | 493.28 g/mol |
| Potential Applications | Kinase inhibition, ligand design | Anticancer agents, kinase inhibitors (inferred from pyrazolo-pyrimidine class) |
Key Observations:
The imidazole side chain in the analogue (vs.
Substituent Effects :
- The 4-bromophenyl and trifluoromethyl groups in the analogue enhance lipophilicity and metabolic stability, which are absent in the target compound. These groups are critical for optimizing pharmacokinetic properties in drug candidates .
Molecular Weight and Complexity :
- The analogue’s higher molecular weight (493 vs. 246 g/mol) reflects greater structural complexity, which may correlate with improved target selectivity but reduced bioavailability.
Research Findings and Limitations
- Target Compound: Limited published data exist on this compound. Its pharmacological profile remains speculative, inferred from structural motifs common in kinase inhibitors (e.g., thiophene-based scaffolds in EGFR inhibitors).
- Analogue Compound : The pyrazolo-pyrimidine-carboxamide analogue has been explored in kinase inhibitor research, with pyrazolo-pyrimidines demonstrating activity against CDK2 and Aurora kinases . The imidazole side chain may further modulate selectivity, as seen in similar compounds targeting HSP90 or PARP enzymes.
Q & A
Q. What are the common synthetic routes for N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide, and what reaction conditions are critical for high yield?
Synthesis typically involves multi-step reactions, starting with the formation of the pyrrole ring via cyclization of propargylic intermediates or coupling reactions. Critical parameters include:
- Catalysts : Lewis acids (e.g., Pt-carbene) for regioselective cyclization .
- Temperature control : Optimized between 60–80°C to prevent side reactions .
- Purification : Column chromatography (Al₂O₃ or silica gel) to isolate the product from by-products .
- Example: A thiophene-3-carboxylic acid precursor is coupled with 3-(1H-pyrrol-1-yl)propylamine under carbodiimide-mediated conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- NMR : Focus on δ 7.2–7.5 ppm (thiophene protons) and δ 6.2–6.5 ppm (pyrrole protons). The amide proton (NH) appears near δ 8.5–9.0 ppm .
- Mass spectrometry : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~265 g/mol) and fragmentation patterns confirming the pyrrole-thiophene linkage .
- X-ray crystallography : Resolves spatial arrangement of the pyrrole and thiophene rings, confirming planarity and bond angles .
Q. What are the primary biological activities reported for similar thiophene-carboxamide derivatives, and how do they inform research on this compound?
- Anticancer activity : Analogous compounds induce apoptosis in cancer cells via caspase-3/7 activation (e.g., IC₅₀ values of 5–20 μM in breast cancer models) .
- Antimicrobial effects : Thiophene-pyrrole hybrids show MIC values of 2–8 μg/mL against Gram-positive bacteria .
- Methodological insight : Researchers should prioritize in vitro assays (MTT for cytotoxicity, broth dilution for antimicrobial activity) and compare results with structurally related derivatives .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity in the formation of the pyrrole and thiophene rings during synthesis?
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing transition states .
- Catalyst screening : Pt-carbene catalysts improve pyrrole ring formation selectivity over competing pathways (e.g., isoxazole by-products) .
- Reaction monitoring : Use TLC or in situ IR spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What strategies are recommended for resolving contradictions in reported biological activity data for thiophene-carboxamide derivatives?
- Assay standardization : Compare results across studies using identical cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
- Purity validation : Ensure ≥95% purity via HPLC to exclude confounding effects from impurities .
- Structural analogs : Test derivatives with modified substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate activity-contributing groups .
Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to caspase-3 or bacterial topoisomerase IV, focusing on hydrogen bonds with the amide group and π-π stacking with aromatic rings .
- QSAR studies : Correlate substituent electronegativity (e.g., pyrrole’s electron-rich ring) with anticancer potency to guide synthetic modifications .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
